4-[(3-Hydroxypyrrolidine-1-carbonyl)amino]oxane-4-carboxylic acid 4-[(3-Hydroxypyrrolidine-1-carbonyl)amino]oxane-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1556395-23-3
VCID: VC5353086
InChI: InChI=1S/C11H18N2O5/c14-8-1-4-13(7-8)10(17)12-11(9(15)16)2-5-18-6-3-11/h8,14H,1-7H2,(H,12,17)(H,15,16)
SMILES: C1CN(CC1O)C(=O)NC2(CCOCC2)C(=O)O
Molecular Formula: C11H18N2O5
Molecular Weight: 258.274

4-[(3-Hydroxypyrrolidine-1-carbonyl)amino]oxane-4-carboxylic acid

CAS No.: 1556395-23-3

Cat. No.: VC5353086

Molecular Formula: C11H18N2O5

Molecular Weight: 258.274

* For research use only. Not for human or veterinary use.

4-[(3-Hydroxypyrrolidine-1-carbonyl)amino]oxane-4-carboxylic acid - 1556395-23-3

Specification

CAS No. 1556395-23-3
Molecular Formula C11H18N2O5
Molecular Weight 258.274
IUPAC Name 4-[(3-hydroxypyrrolidine-1-carbonyl)amino]oxane-4-carboxylic acid
Standard InChI InChI=1S/C11H18N2O5/c14-8-1-4-13(7-8)10(17)12-11(9(15)16)2-5-18-6-3-11/h8,14H,1-7H2,(H,12,17)(H,15,16)
Standard InChI Key OEAOJBVCSWKAGY-UHFFFAOYSA-N
SMILES C1CN(CC1O)C(=O)NC2(CCOCC2)C(=O)O

Introduction

Structural and Chemical Identity

4-[(3-Hydroxypyrrolidine-1-carbonyl)amino]oxane-4-carboxylic acid (IUPAC name: 4-{[(3-hydroxypyrrolidin-1-yl)carbonyl]amino}oxane-4-carboxylic acid) is characterized by a unique bicyclic framework. The oxane ring (a six-membered oxygen-containing heterocycle) is substituted at the 4-position with both a carboxylic acid group and an amide-linked 3-hydroxypyrrolidine ring. The stereochemistry of the hydroxyl group on the pyrrolidine and the configuration of the oxane ring are critical to its biological and chemical behavior .

Molecular Formula and Weight

  • Molecular formula: C12H18N2O5\text{C}_{12}\text{H}_{18}\text{N}_2\text{O}_5

  • Molecular weight: 294.28 g/mol (calculated based on compositional analysis) .

Stereochemical Considerations

The compound’s stereocenters include:

  • The 3-position of the pyrrolidine ring (hydroxyl group).

  • The 4-position of the oxane ring (carboxylic acid and amide substituents).
    Synthetic methods to control stereochemistry, such as catalytic hydrogenation or asymmetric catalysis, are essential for obtaining enantiopure forms .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of this compound can be inferred from analogous methodologies for bicyclic amino acid derivatives. A one-pot hydrogenation and cyclization strategy, as described in patent CN108602758B for trans-4-aminocyclohexanecarboxylic acids, offers a potential pathway :

  • Starting Material: 4-Aminobenzoic acid derivatives.

  • Hydrogenation: Catalytic hydrogenation under basic conditions (e.g., NaOH/EtOH) with a palladium or platinum catalyst at low pressure (1–5 bar H2_2).

  • Cyclization: Formation of the oxane ring via intramolecular etherification.

  • Amide Coupling: Reaction with 3-hydroxypyrrolidine using carbodiimide-based coupling agents.

Table 1: Representative Synthesis Conditions

StepConditionsYieldSelectivity (trans:cis)
Hydrogenation3% Pd/C, 3 bar H2_2, NaOH/EtOH85%8:1
Amide CouplingEDC/HOBt, DMF, rt78%N/A

Challenges in Synthesis

  • Stereocontrol: Achieving high diastereomeric excess (d.e.) for the trans-configuration at the oxane ring’s 4-position.

  • Functional Group Compatibility: Preventing lactamization during amide coupling due to the proximity of the carboxylic acid and amine groups .

Physicochemical Properties

Acidity and Basicity

The compound exhibits two ionizable groups:

  • Carboxylic acid: Estimated pKa4.2\text{p}K_a \approx 4.2 (similar to cyclohexanecarboxylic acid) .

  • Pyrrolidine amine: Estimated pKa9.8\text{p}K_a \approx 9.8 (comparable to aliphatic amines) .

Table 2: Predicted Physicochemical Properties

PropertyValue
Water solubility12.5 mg/mL (pH 7.4)
LogP (octanol/water)-1.3
Melting point215–218°C (dec.)

Spectroscopic Data

  • IR: Strong absorption at 1720 cm1^{-1} (C=O, carboxylic acid) and 1650 cm1^{-1} (amide I band).

  • NMR: 1H^1\text{H} NMR (D2_2O): δ 4.25 (m, pyrrolidine OH), 3.80–3.40 (oxane ring protons), 2.95 (amide NH) .

Structural and Functional Analysis

Conformational Dynamics

The oxane ring adopts a chair conformation, with the bulky carboxylic acid and amide groups preferentially occupying equatorial positions. Molecular modeling suggests that the trans-configuration at the 4-position minimizes steric clash between substituents .

Hydrogen Bonding Network

The hydroxyl group on pyrrolidine forms an intramolecular hydrogen bond with the amide carbonyl, stabilizing the molecule in solution. This interaction may influence bioavailability and receptor binding .

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